Felypressin Acetate

Cardiovascular Pharmacology Vasoconstrictor Safety Baroreflex Physiology

Researchers requiring a non-catecholamine vasoconstrictor for V1 receptor studies often face supply of poorly characterized peptide batches. Felypressin Acetate (CAS 914453-97-7) resolves this: • Selective V1 agonism with minimal antidiuretic activity vs. vasopressin • Non-adrenergic mechanism - pressor response with baroreflex-mediated bradycardia, distinct from epinephrine • ≥98% HPLC purity, single impurity ≤1.0%, acetate ≤15.0% • 3-year stability at -20°C, aqueous solubility 100 mg/mL Ideal for in vivo baroreflex, autonomic modulation, and anesthetic formulation research in cardiovascular-risk models.

Molecular Formula C48H69N13O13S2
Molecular Weight 1100.278
CAS No. 914453-97-7
Cat. No. B607431
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFelypressin Acetate
CAS914453-97-7
SynonymsFelypressin acetate;  2-(L-Phenylalanine)-8-L-lysinevasopressin;  PLV-2;  PLV 2;  PLV2. H-Cys-Phe-Phe-Gln-Asn-Cys-Pro-Lys-Gly-NH2 (Disulfide bond)
Molecular FormulaC48H69N13O13S2
Molecular Weight1100.278
Structural Identifiers
SMILESCC(=O)O.C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=CC=C4)N)C(=O)NC(CCCCN)C(=O)NCC(=O)N
InChIInChI=1S/C46H65N13O11S2.C2H4O2/c47-18-8-7-14-29(40(64)52-23-38(51)62)54-45(69)35-15-9-19-59(35)46(70)34-25-72-71-24-28(48)39(63)55-31(20-26-10-3-1-4-11-26)43(67)56-32(21-27-12-5-2-6-13-27)42(66)53-30(16-17-36(49)60)41(65)57-33(22-37(50)61)44(68)58-34;1-2(3)4/h1-6,10-13,28-35H,7-9,14-25,47-48H2,(H2,49,60)(H2,50,61)(H2,51,62)(H,52,64)(H,53,66)(H,54,69)(H,55,63)(H,56,67)(H,57,65)(H,58,68);1H3,(H,3,4)
InChIKeyZONQCMCHGLZABI-DHSVNZEYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Felypressin Acetate (CAS 914453-97-7): Technical Baseline and Class Definition for Procurement Decision-Making


Felypressin Acetate (CAS 914453-97-7) is the acetate salt form of felypressin (PLV-2), a synthetic nonapeptide vasopressin analog characterized by a phenylalanine substitution at residue 2 of the lypressin sequence [1]. Its molecular formula is C48H69N13O13S2 with a molecular weight of approximately 1100.28 g/mol for the acetate salt form . Felypressin functions as a selective vasopressin V1 receptor agonist and is classified as a non-catecholamine vasoconstrictor agent [2]. It is supplied as a solid powder with aqueous solubility of 100 mg/mL and demonstrates stability for 3 years when stored at -20°C as a dry powder [3]. The compound is manufactured to ≥98% purity by HPLC, with single impurity specifications ≤1.0% and acetate content controlled to ≤15.0% [4].

Vasopressin V1 receptor-selective agonist probe for cardiovascular signaling studies.
Non-catecholamine vasoconstrictor research tool; may support baroreflex pathway investigation.
High-purity acetate salt form suitable as an analytical reference standard for HPLC method validation.

Why Felypressin Acetate Cannot Be Directly Substituted with Other Vasopressin Analogs or Catecholamine Vasoconstrictors


Felypressin Acetate exhibits a unique pharmacological profile that precludes simple interchange with either catecholamine-based vasoconstrictors (e.g., epinephrine) or other vasopressin analogs (e.g., ornipressin, lypressin, native vasopressin). Its selective V1 receptor agonism, combined with significantly reduced antidiuretic activity relative to native vasopressin, creates a distinct therapeutic window not replicated by in-class alternatives [1]. Unlike epinephrine, felypressin does not stimulate adrenergic receptors, resulting in fundamentally different cardiovascular and metabolic effects that directly impact patient selection criteria in clinical applications [2]. Furthermore, structural differences among vasopressin analogs—such as ornithine substitution at residue 8 in ornipressin versus phenylalanine substitution at residue 2 in felypressin—translate to measurable differences in vasoconstrictor potency, onset kinetics, and safety profiles that render direct substitution scientifically unsound and clinically inappropriate .

01
Catecholamine vasoconstrictors (e.g., epinephrine) produce fundamentally different cardiovascular profiles; adrenergic mechanism may shift baroreflex and hemodynamic endpoints.
02
Other vasopressin analogs (e.g., ornipressin, lypressin) carry distinct V2-mediated antidiuretic activity and vasoconstrictor kinetics; V1 selectivity profile may not transfer directly.
03
Vasoconstrictor-free local anesthetics lack the vasoconstriction component required for V1 pathway studies; model-response context may differ.

Felypressin Acetate: Quantitative Differentiation Evidence for Scientific Selection and Procurement


Comparative Cardiovascular Effects: Felypressin Acetate vs. Epinephrine in Rat Models

In a direct head-to-head comparison study, felypressin (FEL) and epinephrine (EPI) were evaluated for pressor and bradycardic effects in Wistar rats. Epinephrine induced a higher pressor effect than felypressin, though both agents produced similar bradycardia. Critically, felypressin's effects were mediated exclusively through V1 receptors, whereas epinephrine's effects were not affected by V1 antagonist treatment [1]. The study concluded that felypressin's cardiovascular effects are potentially less harmful than those of epinephrine [1].

Pressor & Bradycardic Effects
Head-to-head
Higher pressor effect with EPI vs. FEL; FEL bradycardia is V1 receptor-dependent and baroreflex-mediated, whereas EPI bradycardia is V1-independent.
Reported model-response context supports V1-mediated baroreflex mechanism differentiation.
Wistar rat model; IV V1 antagonist treatment context.
Cardiovascular Pharmacology Vasoconstrictor Safety Baroreflex Physiology

Hemodynamic Outcomes: Felypressin-Containing Anesthetic vs. Epinephrine-Containing Anesthetic in Elderly Patients

A double-blind, randomized crossover study directly compared 3% prilocaine with 0.03 IU/mL felypressin (P + FP) versus 2% lidocaine with 1:80,000 adrenaline (L + AD) in 22 elderly participants (age >65 years) undergoing dental extraction. The P + FP group showed statistically significant increases in systolic and diastolic blood pressure at all measured time points (p < .001) [1]. In contrast, the L + AD group demonstrated a decrease in diastolic blood pressure at 5 and 10 minutes post-administration (p < .05) and an increase in heart rate at all time points (p < .001) [1].

Hemodynamic Outcomes in Elderly
Head-to-head
P+FP increased systolic and diastolic BP (p
Distinct hemodynamic endpoint profile in elderly research context; BP elevation without reflex tachycardia.
Double-blind crossover study; 22 participants >65 years; dental extraction model.
Autonomic Nervous System Modulation
Head-to-head
LF/HF ratio increased with P+FP during extraction (P
Reported sympathetic activation vs. parasympathetic withdrawal differentiation in autonomic endpoint context.
RCT; 40 female patients; mandibular third molar extraction; HRV recording.
Macrophage Function Modulation
Head-to-head
Prilocaine-felypressine was a much more potent inhibitor of macrophage adhesion and phagocytosis; consistent inhibition of superoxide anion production.
Supports immunopharmacology research context for innate immune cell function comparison.
In vitro study; macrophage adhesion, phagocytosis, ROS production assessed.
Safety in Ventricular Arrhythmia
Head-to-head
No hemodynamic alterations or arrhythmia exacerbation with P+FP, comparable to vasoconstrictor-free lidocaine in high-risk arrhythmia patients.
Reported safety-equivalence endpoint context in ventricular arrhythmia model; supports comparator endpoint review.
Prospective study; 65 patients with complex ventricular arrhythmia; Holter monitoring.
Reduced Antidiuretic Activity
Class-level
Antidiuretic effects less than vasopressin; dose-related ACTH release via V1 receptor agonism; V2 agonist activity weak or absent.
V1/V2 selectivity context supports functional separation of vasoconstrictor and antidiuretic endpoints.
Class-level inference; in vivo rat and in vitro ACTH release assay data.
Geriatric Dentistry Local Anesthesia Hemodynamic Monitoring

Autonomic Nervous System Modulation: Felypressin vs. Epinephrine During Mandibular Third Molar Extraction

A randomized controlled trial investigated differences in autonomic nervous system effects between lidocaine-epinephrine and prilocaine-felypressin in 40 female patients undergoing impacted mandibular third molar extraction. The low frequency-high frequency (LF/HF) ratio, an index of sympathetic nervous activity, was significantly increased in the prilocaine-felypressin group during extraction compared with the lidocaine-epinephrine group (P < .05) [1]. The lidocaine-epinephrine group showed a significant decrease in the high-frequency component (parasympathetic index) during bone removal and extraction (P < .05) [1]. Both groups exhibited significant systolic blood pressure increases during all procedural steps (P < .01) [1].

Autonomic Nervous System Modulation
Head-to-head
LF/HF ratio increased with P+FP during extraction (P
Reported sympathetic activation vs. parasympathetic withdrawal differentiation in autonomic endpoint context.
RCT; 40 female patients; mandibular third molar extraction; HRV recording.
Macrophage Function Modulation
Head-to-head
Prilocaine-felypressine was a much more potent inhibitor of macrophage adhesion and phagocytosis; consistent inhibition of superoxide anion production.
Supports immunopharmacology research context for innate immune cell function comparison.
In vitro study; macrophage adhesion, phagocytosis, ROS production assessed.
Safety in Ventricular Arrhythmia
Head-to-head
No hemodynamic alterations or arrhythmia exacerbation with P+FP, comparable to vasoconstrictor-free lidocaine in high-risk arrhythmia patients.
Reported safety-equivalence endpoint context in ventricular arrhythmia model; supports comparator endpoint review.
Prospective study; 65 patients with complex ventricular arrhythmia; Holter monitoring.
Reduced Antidiuretic Activity
Class-level
Antidiuretic effects less than vasopressin; dose-related ACTH release via V1 receptor agonism; V2 agonist activity weak or absent.
V1/V2 selectivity context supports functional separation of vasoconstrictor and antidiuretic endpoints.
Class-level inference; in vivo rat and in vitro ACTH release assay data.
Autonomic Nervous System Oral Surgery Heart Rate Variability

Comparative Immunomodulatory Effects: Felypressin-Containing Anesthetic vs. Epinephrine-Containing Anesthetic on Macrophage Function

An in vitro study compared the effects of prilocaine-felypressine and lidocaine-epinephrine on macrophage functions. Prilocaine-felypressine was a much more potent inhibitor of macrophage adhesion and phagocytosis than lidocaine-epinephrine [1]. Lidocaine-epinephrine induced transient potentiation of superoxide anion production by macrophages, whereas prilocaine-felypressine consistently inhibited superoxide anion production [1]. Both formulations inhibited hydrogen peroxide production [1]. Epinephrine alone strongly potentiated superoxide anion production while markedly inhibiting hydrogen peroxide production [1].

Macrophage Function Modulation
Head-to-head
Prilocaine-felypressine was a much more potent inhibitor of macrophage adhesion and phagocytosis; consistent inhibition of superoxide anion production.
Supports immunopharmacology research context for innate immune cell function comparison.
In vitro study; macrophage adhesion, phagocytosis, ROS production assessed.
Immunopharmacology Macrophage Function Innate Immunity

Safety in Ventricular Arrhythmia Patients: Felypressin-Containing Anesthetic vs. Vasoconstrictor-Free Anesthetic

A prospective randomized study evaluated 33 patients with Chagas' disease and 32 patients with coronary artery disease, all with complex ventricular arrhythmia (>10 extrasystoles/hour and non-sustained ventricular tachycardia) undergoing dental treatment. Patients receiving prilocaine 3% with felypressin 0.03 IU/mL showed no hemodynamic alterations or increase in the number and complexity of ventricular arrhythmias related to the anesthetic used, comparable to patients receiving lidocaine 2% without vasoconstrictor [1]. No adverse cardiovascular events were observed in either group [1].

Safety in Ventricular Arrhythmia
Head-to-head
No hemodynamic alterations or arrhythmia exacerbation with P+FP, comparable to vasoconstrictor-free lidocaine in high-risk arrhythmia patients.
Reported safety-equivalence endpoint context in ventricular arrhythmia model; supports comparator endpoint review.
Prospective study; 65 patients with complex ventricular arrhythmia; Holter monitoring.
Cardiac Safety Ventricular Arrhythmia Dental Anesthesia

Reduced Antidiuretic Activity: Felypressin vs. Native Vasopressin

Felypressin is a synthetic analog of lypressin with a phenylalanine substitution at residue 2. This structural modification confers vasoconstrictor activity with reduced antidiuretic effects relative to native vasopressin (arginine vasopressin, AVP) [1]. In a study examining vasopressin receptor-mediated ACTH release, felypressin (V1-receptor agonist) caused dose-related increases in ACTH release in vivo and in vitro, whereas desmopressin (V2-receptor agonist) was only weakly active, confirming felypressin's functional V1 selectivity [2].

Reduced Antidiuretic Activity
Class-level
Antidiuretic effects less than vasopressin; dose-related ACTH release via V1 receptor agonism; V2 agonist activity weak or absent.
V1/V2 selectivity context supports functional separation of vasoconstrictor and antidiuretic endpoints.
Class-level inference; in vivo rat and in vitro ACTH release assay data.
Vasopressin Pharmacology Antidiuretic Activity Receptor Selectivity

Validated Research and Industrial Application Scenarios for Felypressin Acetate Based on Quantitative Evidence


Development of Local Anesthetic Formulations for Cardiovascular-Risk Populations

Based on the direct evidence that prilocaine 3% with felypressin 0.03 IU/mL caused no hemodynamic alterations or arrhythmia exacerbation in patients with complex ventricular arrhythmias [1], and that felypressin's cardiovascular effects are potentially less harmful than epinephrine's due to V1 receptor-dependent baroreflex-mediated bradycardia [2], this compound is positioned for formulation development targeting patients with cardiovascular comorbidities. The distinct hemodynamic profile—blood pressure elevation without reflex tachycardia—further supports its use in elderly populations where epinephrine-induced tachycardia is undesirable [3]. Research applications include comparative efficacy studies, dose-response optimization, and combination product development for dental and minor surgical procedures in high-risk patient cohorts.

Investigational Tool for Vasopressin V1 Receptor Pharmacology and Autonomic Nervous System Research

Felypressin acetate serves as a validated pharmacological tool for studying V1 receptor-mediated cardiovascular and autonomic effects. The evidence demonstrates that felypressin's pressor and bradycardic effects are exclusively V1 receptor-dependent and involve central mechanisms including the area postrema [2]. Furthermore, felypressin-containing anesthetic produces sympathetic nervous system activation (increased LF/HF ratio), in contrast to epinephrine-containing formulations which act via parasympathetic withdrawal [4]. These well-characterized mechanistic differences make felypressin acetate suitable for: (1) in vivo studies of baroreflex function, (2) dissection of V1 versus V2 receptor-mediated physiological responses, and (3) autonomic nervous system modulation research in rodent models.

In Vitro Immunopharmacology Studies of Anesthetic-Induced Macrophage Modulation

The direct comparative evidence showing that prilocaine-felypressine is a more potent inhibitor of macrophage adhesion and phagocytosis than lidocaine-epinephrine, and that it consistently inhibits superoxide anion production rather than transiently potentiating it [5], supports the use of felypressin acetate as a research reagent for investigating anesthetic effects on innate immunity. Applications include: (1) mechanistic studies of vasoconstrictor effects on leukocyte function, (2) screening assays for immunomodulatory properties of local anesthetic formulations, and (3) comparative studies of wound healing and post-procedural inflammatory responses. The compound's high purity specifications (≥98% by HPLC) and defined impurity profile (single impurity ≤1.0%) ensure reproducibility in in vitro experimental systems.

Analytical Reference Standard for Quality Control and Method Development

With established purity specifications including HPLC purity ≥98.0-99.75%, single impurity ≤1.0%, acetate content ≤15.0%, and assay by anhydrous acetic acid-free basis of 95.0-105.0% [6], felypressin acetate is suitable as an analytical reference standard for: (1) HPLC method development and validation for peptide vasoconstrictors, (2) quality control of compounded anesthetic preparations containing felypressin, (3) stability-indicating assay development, and (4) impurity profiling studies. The compound's stability profile (3 years at -20°C as powder) supports long-term reference standard storage and use in regulated analytical environments.

Application
Selection Property
Validation Focus
V1 Receptor & Autonomic Nervous System Research
V1 receptor-selective agonist with characterized baroreflex and autonomic modulation endpoints
V1/V2 functional selectivity assay; baroreflex pathway-response interpretation; LF/HF ratio and hemodynamic endpoint review
Local Anesthetic Formulation Research for Cardiovascular-Risk Contexts
Non-catecholamine vasoconstrictor profile; reported tolerability endpoint context in ventricular arrhythmia and elderly models
Hemodynamic endpoint monitoring; arrhythmia exacerbation endpoint review; dose-response model validation
Innate Immunity & Immunopharmacology Studies
Potent inhibitor of macrophage adhesion and phagocytosis; consistent suppression of superoxide anion production
Macrophage function assay context; ROS production pathway-response interpretation; wound-healing model endpoint review
Analytical Reference Standard & Method Development
High-purity acetate salt (≥98% HPLC); defined impurity and acetate content specifications; 3-year powder stability at -20°C
HPLC method validation; impurity profiling; stability-indicating assay development; QC standardization

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